molecular formula C5H2ClFIN B2890852 4-Chloro-2-fluoro-3-iodopyridine CAS No. 1211590-40-7

4-Chloro-2-fluoro-3-iodopyridine

Cat. No.: B2890852
CAS No.: 1211590-40-7
M. Wt: 257.43
InChI Key: YYINSBDGPOBVRR-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-iodopyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClFIN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are replaced by chlorine, fluorine, and iodine atoms, respectively

Mechanism of Action

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on the specific structures they are incorporated into.

Mode of Action

It’s known that halogenated pyridines can undergo various chemical reactions, including nucleophilic substitution and halogen dance reactions . These reactions can lead to the formation of new compounds with different biological activities.

Biochemical Pathways

Fluorinated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and targets.

Pharmacokinetics

It’s known that the presence of fluorine in a compound can influence its pharmacokinetic properties . Fluorine can enhance the metabolic stability of a compound, potentially improving its bioavailability.

Result of Action

It’s known that halogenated pyridines can be used in the synthesis of various biologically active compounds . The effects of these compounds can vary widely, depending on their specific structures and targets.

Action Environment

It’s known that environmental factors such as temperature and ph can influence the reactivity and stability of halogenated pyridines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the stepwise halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-fluoropyridine, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the use of halogen exchange reactions, where a precursor compound undergoes substitution reactions to introduce the desired halogen atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, continuous flow reactors may be employed to improve efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-chloro-2-fluoro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYINSBDGPOBVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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